阿莫舒洛尔

描述

Amosulalol (INN) is an antihypertensive drug . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . It is not approved for use in the United States .

Synthesis Analysis

Amosulalol synthesis involves a multi-step reaction with 2 steps . The first step involves bromine and acetic acid . The second step involves NaBH4 and H2, Pd-C . The extraction recovery values of amosulalol hydrochloride at concentrations of 100, 500, and 1,000 ng/mL were 99.5, 96.2, and 95.6%, respectively .Molecular Structure Analysis

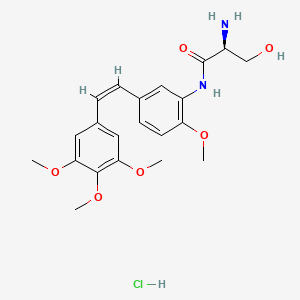

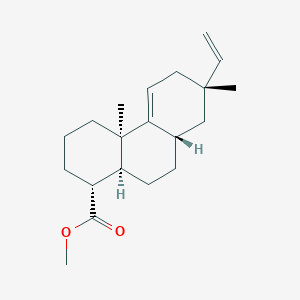

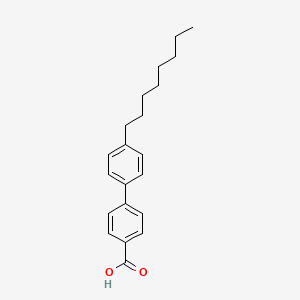

Amosulalol has a molecular formula of C18H24N2O5S . Its average mass is 380.459 Da and its monoisotopic mass is 380.140594 Da . The crystal structure and absolute configuration of (-)-Amosulalol have been studied .Chemical Reactions Analysis

Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis

Amosulalol has a density of 1.3±0.1 g/cm3 . Its boiling point is 608.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 95.1±3.0 kJ/mol . The flash point is 321.9±34.3 °C . The index of refraction is 1.584 .科学研究应用

药代动力学分析

阿莫舒洛尔以其降压特性而闻名,已成为各种研究的对象,重点关注其药代动力学。Gwak等人(2005年)开发了一种固相萃取和高效液相色谱法,用于定量测定人类血浆中的阿莫舒洛尔,这对药代动力学研究至关重要。这种方法成功地应用于健康志愿者口服阿莫舒洛尔后的药代动力学研究(Gwak et al., 2005)。

心血管研究

研究探讨了阿莫舒洛尔对缺血期间心肌能量代谢的影响。Hayase等人(1993年)报告称,阿莫舒洛尔减少了狗心肌缺血引起的能量耗竭和碳水化合物代谢改变,表明其在缺血事件中对心肌的潜在保护作用(Hayase等人,1993年)。

血管平滑肌研究

富冈和铃木(1985年)研究了该药物对血管平滑肌的影响,发现阿莫舒洛尔对某些血管组织中去甲肾上腺素产生的膜去极化具有拮抗作用,从而揭示了其在平滑肌细胞中的作用机制(富冈和铃木,1985年)。

降压活性

还对阿莫舒洛尔的降压活性进行了研究。本田等人(1985年)研究了其在大鼠中的自主神经和降压活性,揭示了其作为α和β-肾上腺素受体阻滞剂的作用机制以及其降低血压的功效(Honda et al., 1985)。

眼科研究

在眼科领域,谷口等人(1996年)探讨了阿莫舒洛尔对兔眼内压和房水动力学的影响。他们的研究结果表明,阿莫舒洛尔通过抑制房水产生和增加葡萄膜外流来降低眼内压(Taniguchi et al., 1996)。

电生理研究

藤瀬等人(1986年)研究了阿莫舒洛尔在离体兔乳头肌中的电生理效应,证明其具有I类和III类抗心律失常特性。这项研究为该药物对心脏电生理学的影响提供了宝贵信息(藤瀬等人,1986年)。

代谢研究

对非胰岛素依赖型糖尿病患者进行了阿莫舒洛尔的代谢研究。井上等人(1992年)发现,阿莫舒洛尔有效降低了高血压糖尿病患者的血压,而对葡萄糖和脂质代谢影响不显著,这对代谢紊乱患者至关重要(Inoue et al., 1992)。

血液动力学研究

斋藤等人(1992年)研究了阿莫舒洛尔在原发性高血压患者中的血液动力学效应。他们发现,阿莫舒洛尔增加了心输出量和每搏量,同时降低了总外周阻力,为其在高血压患者中的血液动力学特征提供了见解(Saito et al., 1992)。

立体异构体研究

阿莫舒洛的对映体的药理活性也已经被研究。本田等人(1986年)比较了阿莫舒洛立体异构体在不同肾上腺素受体上的拮抗效力,为该药物的立体选择性药理特性提供了详细的见解(Honda et al., 1986)。

作用机制

Target of Action

Amosulalol, also known as Amosulalol Hydrochloride, is a combined α- and β-blocker . It primarily targets α1-adrenergic receptors and β-adrenergic receptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system. The α1-adrenergic receptors are involved in vasoconstriction, while the β-adrenergic receptors are involved in heart rate control .

Mode of Action

Amosulalol acts as an antagonist for both α1- and β-adrenergic receptors . This means it binds to these receptors and blocks their activation by adrenaline or noradrenaline. By blocking α1-adrenergic receptors, it prevents vasoconstriction, leading to a decrease in blood pressure. By blocking β-adrenergic receptors, it reduces heart rate .

Biochemical Pathways

The biochemical pathways affected by Amosulalol are primarily those involving the α1- and β-adrenergic receptors. By blocking these receptors, Amosulalol disrupts the normal signaling pathways of adrenaline and noradrenaline, leading to reduced vasoconstriction and heart rate .

Pharmacokinetics

After oral administration, the maximum plasma concentrations of Amosulalol are reached at 0.25 hours, and then decline with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48 hours .

Result of Action

The primary result of Amosulalol’s action is a reduction in blood pressure and heart rate . This is achieved through its antagonistic action on α1- and β-adrenergic receptors, leading to reduced vasoconstriction and heart rate . This makes Amosulalol effective in the treatment of hypertension .

Action Environment

The action of Amosulalol can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion . Additionally, individual patient factors such as age, sex, weight, and health status can also influence the drug’s efficacy and stability .

安全和危害

Users should avoid breathing mist, gas or vapours of Amosulalol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling Amosulalol . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

属性

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEXHFZHOIWIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868893 | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amosulalol | |

CAS RN |

85320-68-9 | |

| Record name | Amosulalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amosulalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Amosulalol interact with its target receptors?

A1: Amosulalol exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.

Q2: What are the downstream effects of Amosulalol's receptor interactions?

A2: By blocking α1-adrenoceptors, Amosulalol inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.

Q3: Does Amosulalol exhibit any membrane stabilizing activity?

A3: Studies on the rat left atria suggest that racemic Amosulalol, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of Amosulalol.

Q4: How does the α/β blocking profile of Amosulalol compare to other similar drugs?

A4: Compared to Labetalol, Amosulalol shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, Amosulalol is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.

Q5: What is the molecular formula and weight of Amosulalol?

A5: Amosulalol's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.

Q6: Is there any spectroscopic data available for Amosulalol?

A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of Amosulalol and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.

Q7: How does the stereochemistry of Amosulalol affect its activity?

A7: The (+)-enantiomer of Amosulalol demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.

Q8: What is the impact of the desoxy modification on Amosulalol's activity?

A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of Amosulalol (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.

Q9: What is the bioavailability of Amosulalol?

A9: Studies in rats, dogs, and monkeys indicate that Amosulalol exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.

Q10: How is Amosulalol metabolized?

A10: Amosulalol undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.

Q11: Are there significant species differences in Amosulalol's metabolism?

A11: Yes, studies comparing Amosulalol metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.

Q12: What in vitro models have been used to study Amosulalol?

A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate Amosulalol's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.

Q13: Has Amosulalol demonstrated efficacy in animal models of hypertension?

A13: Yes, Amosulalol has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.

Q14: Are there any studies investigating Amosulalol's effects on ischemic myocardium?

A14: Research in canine models indicates that Amosulalol might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)